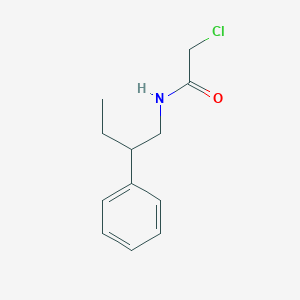

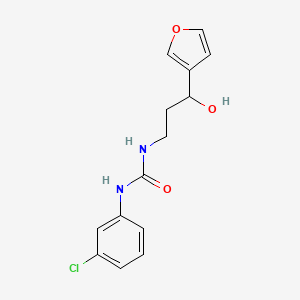

![molecular formula C29H26N6O4S2 B2501454 2-({2-[(1H-吲哚-3-基)甲基]-3-氧代-2H,3H-咪唑并[1,2-c]喹唑啉-5-基}硫代)-N-[2-(4-磺酰胺苯基)乙基]乙酰胺 CAS No. 1023482-97-4](/img/structure/B2501454.png)

2-({2-[(1H-吲哚-3-基)甲基]-3-氧代-2H,3H-咪唑并[1,2-c]喹唑啉-5-基}硫代)-N-[2-(4-磺酰胺苯基)乙基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide" is a complex molecule that appears to be related to a class of compounds with potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the indole moiety and the imidazoquinazolinone core are present in the compounds discussed in the papers. These structural features are often associated with biological activity, and the presence of a sulfanyl acetamide group suggests potential for enzyme inhibition or interaction with biological receptors.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides was synthesized through a three-step process starting from 2-(1H-indol-3-yl)acetic acid, proceeding through ester and hydrazide formation, and concluding with cyclization in the presence of CS2 and alcoholic KOH . This method could potentially be adapted for the synthesis of the compound by modifying the electrophiles used in the final step to introduce the desired sulfamoylphenyl group.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using spectral techniques such as 1H-NMR, IR, and EI-MS . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The indole and imidazoquinazolinone moieties are likely to be key structural elements that contribute to the compound's potential biological activities.

Chemical Reactions Analysis

The related compounds synthesized in the papers undergo various chemical reactions, including cyclization and nucleophilic substitution. For example, chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide underwent cyclization to form a benzo[h]quinazolinone derivative, which then reacted with nucleophiles to yield products with different substituents . These reactions are indicative of the reactivity of the core structure and suggest that the compound may also undergo similar transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, the related compounds exhibit properties that suggest potential as therapeutic agents. For example, some of the synthesized compounds showed very good antibacterial activity against Salmonella typhi and Staphylococcus aureus, with minimal hemolytic activity . The presence of the sulfamoylphenyl group in the compound may also confer specific physical properties such as solubility and chemical reactivity, which could be relevant for its biological activity.

科学研究应用

抗菌和抗真菌活性

研究表明,与2-({2-[(1H-吲哚-3-基)甲基]-3-氧代-2H,3H-咪唑并[1,2-c]喹唑啉-5-基}硫代)-N-[2-(4-磺酰胺苯基)乙基]乙酰胺相似的化合物表现出显著的抗菌和抗真菌活性。这项研究在一个类似化合物被测试并发现对各种细菌和真菌菌株有效的研究中得到证实 (Anisetti & Reddy, 2012)。

抗溃疡活性

类似化合物的另一个应用是治疗溃疡。一项关于2-({2-[(1H-吲哚-3-基)甲基]-3-氧代-2H,3H-咪唑并[1,2-c]喹唑啉-5-基}硫代)-N-[2-(4-磺酰胺苯基)乙基]乙酰胺衍生物的研究显示出在抗溃疡活性方面有希望的结果,在某些情况下超过了标准治疗的有效性 (Patil, Ganguly, & Surana, 2010)。

抗原生动物活性

该化合物及其衍生物也已针对抗原生动物活性进行了研究。一项研究合成了几种衍生物,并针对阴道毛滴虫、肠贾第鞭毛虫和溶组织内阿米巴等原生动物进行了测试,发现它们非常有效,通常比传统治疗方法更有效 (Pérez‐Villanueva 等,2013)。

抗肿瘤活性

在与2-({2-[(1H-吲哚-3-基)甲基]-3-氧代-2H,3H-咪唑并[1,2-c]喹唑啉-5-基}硫代)-N-[2-(4-磺酰胺苯基)乙基]乙酰胺相关的化合物中观察到了显著的抗肿瘤活性。一项研究表明,几种衍生物对包括黑色素瘤和卵巢癌在内的各种人类肿瘤细胞系有显着的抑制作用 (El-Badry, El-hashash, & Al-Ali, 2020)。

单胺氧化酶抑制和抗炎活性

该化合物的衍生物也已用于抑制单胺氧化酶(各种神经系统疾病的关键因素),并已显示出抗炎特性 (Markosyan 等,2015)。

作用机制

Indole moiety

The indole ring is a common structure in many biologically active compounds, including neurotransmitters like serotonin and melatonin . It’s often involved in protein binding and can influence the compound’s pharmacokinetic properties .

Sulfamoylphenyl moiety

Sulfonamide groups are found in many drugs and can have various effects. They’re often involved in interactions with enzymes, potentially acting as inhibitors .

Biochemical pathways

Without specific information about the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Given the presence of an indole ring, it’s possible that it could be involved in pathways related to serotonin or melatonin signaling .

Pharmacokinetics

The compound’s pharmacokinetic properties would depend on many factors, including its size, polarity, and the presence of specific functional groups. For example, the sulfonamide group could influence its solubility and absorption .

属性

IUPAC Name |

2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N6O4S2/c30-41(38,39)20-11-9-18(10-12-20)13-14-31-26(36)17-40-29-34-24-8-4-2-6-22(24)27-33-25(28(37)35(27)29)15-19-16-32-23-7-3-1-5-21(19)23/h1-12,16,25,32H,13-15,17H2,(H,31,36)(H2,30,38,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYHQFNJBSOEPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NCCC6=CC=C(C=C6)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

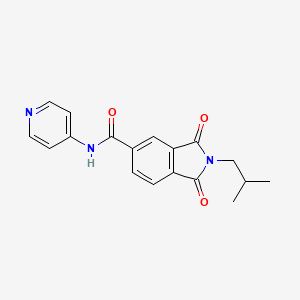

![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)

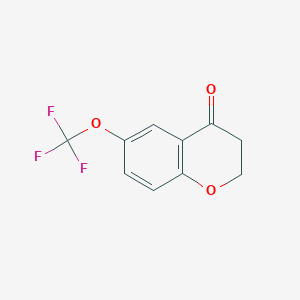

![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2501382.png)

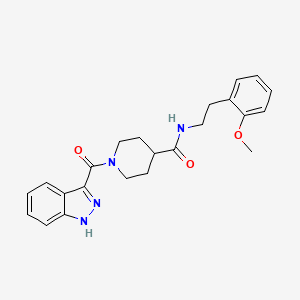

![5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2501383.png)

![N-[4-(Hydrazinocarbonyl)phenyl]pentanamide](/img/structure/B2501387.png)

![N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2501391.png)

![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2501393.png)